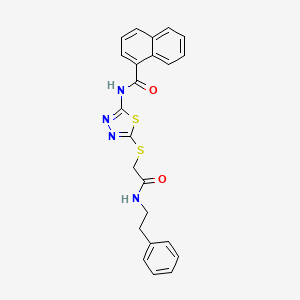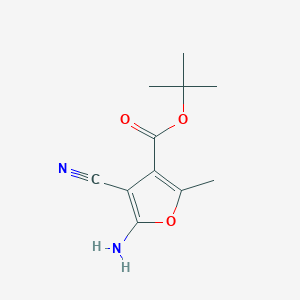![molecular formula C14H16Cl2N2O2 B2481025 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one CAS No. 1017668-88-0](/img/structure/B2481025.png)
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the piperazine family of compounds, and it has been shown to have a variety of effects on the body.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety.
Biochemical and physiological effects:
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has also been shown to have antipsychotic effects in animal models. It has also been shown to enhance the effects of other drugs, such as ketamine, which is used in the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one in lab experiments is its well-established safety profile. 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has been extensively studied in animal models and has been shown to be safe and well-tolerated. However, one limitation of using 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one in lab experiments is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research on 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one. One area of research that has shown promise is in the development of new antidepressant drugs based on the structure of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one. Other areas of research include the study of the effects of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one on other neurotransmitter systems, such as the dopamine and norepinephrine systems, as well as the study of the effects of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one on other psychiatric disorders, such as schizophrenia. Overall, the potential applications of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one in scientific research are vast, and there is much to be learned about this intriguing compound.
Méthodes De Synthèse
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with piperazine followed by the addition of 2-chloro-1-propanone. Other methods for synthesizing 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one include the use of 1,3-dichloroacetone and piperazine, as well as the use of 2-chloro-1-propanol and 3-chlorobenzoyl chloride.
Applications De Recherche Scientifique
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has been studied extensively for its potential use in scientific research. One area of research that has shown promise is in the study of anxiety and depression. 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to enhance the effects of other antidepressant drugs.
Propriétés
IUPAC Name |
2-chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-10(15)13(19)17-5-7-18(8-6-17)14(20)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWLUCTDDWWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)

![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)



![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)
